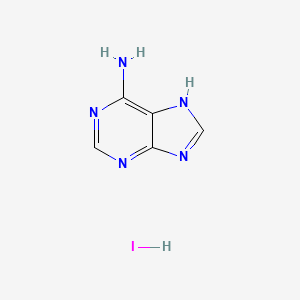
Adenine, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine hydroiodide typically involves the reaction of adenine with hydroiodic acid. The process can be summarized as follows:
- Adenine is dissolved in a suitable solvent, such as water or ethanol.
- Hydroiodic acid is added to the solution, resulting in the formation of 9H-Purin-6-amine hydroiodide.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production of 9H-Purin-6-amine hydroiodide follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of adenine in industrial solvents.
- Controlled addition of hydroiodic acid under monitored conditions to ensure consistent product quality.
- Use of industrial purification methods, such as crystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 9H-Purin-6-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing the hydroiodide group with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution can result in a wide range of functionalized purines.
Scientific Research Applications
9H-Purin-6-amine hydroiodide has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their functions.
Biology: The compound is utilized in research related to DNA and RNA, as it is a key component of these nucleic acids.
Medicine: 9H-Purin-6-amine hydroiodide is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine hydroiodide involves its interaction with nucleic acids and enzymes. As a derivative of adenine, it can:
Incorporate into DNA and RNA: This incorporation can affect the replication and transcription processes, leading to potential therapeutic effects.
Inhibit Enzymes: The compound can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, which are targets for antiviral and anticancer therapies.
Comparison with Similar Compounds
Adenine: The parent compound of 9H-Purin-6-amine hydroiodide, adenine is a fundamental component of nucleic acids.
6-Aminopurine: Another derivative of adenine, 6-aminopurine has similar properties and applications.
Vidarabine: A synthetic purine nucleoside analogue with antiviral properties.
Uniqueness: 9H-Purin-6-amine hydroiodide is unique due to its specific hydroiodide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
73663-96-4 |
|---|---|
Molecular Formula |
C5H6IN5 |
Molecular Weight |
263.04 g/mol |
IUPAC Name |
7H-purin-6-amine;hydroiodide |
InChI |
InChI=1S/C5H5N5.HI/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H |
InChI Key |
RWDZOZBQWXWFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
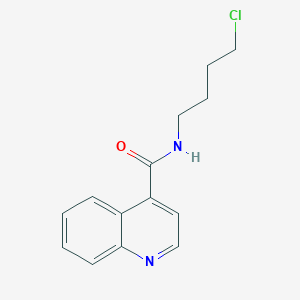
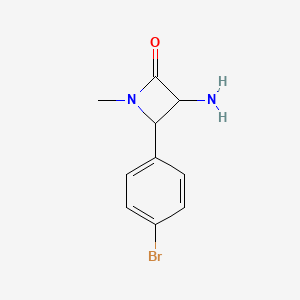
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
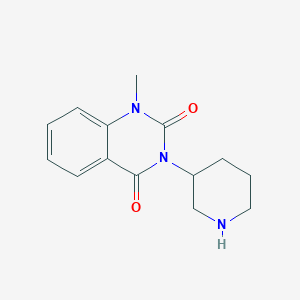
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
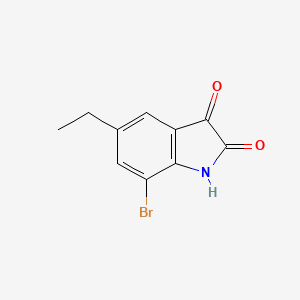


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)

![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)

